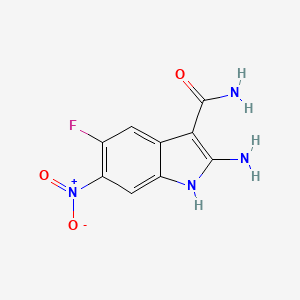

2-amino-5-fluoro-6-nitro-1H-indole-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-5-fluoro-6-nitro-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4O3/c10-4-1-3-5(2-6(4)14(16)17)13-8(11)7(3)9(12)15/h1-2,13H,11H2,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKKNTPKFHOZAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)[N+](=O)[O-])NC(=C2C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-fluoro-6-nitro-1H-indole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 5-fluoroindole, followed by amination and carboxamidation. The reaction conditions often include the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-fluoro-6-nitro-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Antiproliferative Activity

Recent studies have demonstrated that derivatives of 2-amino-5-fluoro-6-nitro-1H-indole-3-carboxamide exhibit strong antiproliferative effects against various cancer cell lines. For instance, a study evaluated several derivatives against breast cancer (MCF-7), colon cancer (HT-29), and pancreatic cancer (Panc-1) cell lines. The results indicated that certain derivatives had median inhibitory concentrations (IC50) comparable to or better than doxorubicin, a standard chemotherapeutic agent.

Table 1: Antiproliferative Activity of Derivatives

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Breast Cancer Treatment

A series of indole derivatives including 2-amino-5-fluoro-6-nitro-1H-indole-3-carboxamide were tested in vitro on breast cancer cell lines. The results showed significant reduction in cell viability and induction of apoptosis, positioning these compounds as promising candidates for further development in breast cancer therapies .

Case Study 2: Multi-targeted Kinase Inhibition

Research focused on the multi-targeted nature of this compound revealed its effectiveness in inhibiting multiple pathways involved in tumor growth. The study emphasized the importance of the structural modifications on the indole ring for enhancing bioactivity .

Mechanism of Action

The mechanism of action of 2-amino-5-fluoro-6-nitro-1H-indole-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-amino-5-fluoro-1H-indole-3-carboxamide

- 6-nitro-1H-indole-3-carboxamide

- 5-fluoro-6-nitro-1H-indole-3-carboxamide

Uniqueness

2-amino-5-fluoro-6-nitro-1H-indole-3-carboxamide is unique due to the presence of both fluorine and nitro groups on the indole ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other indole derivatives, making it a valuable compound for research and development .

Biological Activity

2-amino-5-fluoro-6-nitro-1H-indole-3-carboxamide (CAS: 139495-88-8) is a synthetic compound within the indole family, recognized for its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of 2-amino-5-fluoro-6-nitro-1H-indole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. A common approach includes nitration of 5-fluoroindole, followed by amination and carboxamidation under controlled conditions to optimize yield and purity.

Synthetic Route Overview

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Nitration | Introduction of the nitro group to the indole ring. |

| 2 | Amination | Conversion of a precursor to introduce the amino group. |

| 3 | Carboxamidation | Formation of the carboxamide functional group. |

The compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. It modulates their activity, influencing various biochemical pathways critical in disease processes such as cancer.

Anticancer Properties

Research indicates that derivatives of indole compounds, including 2-amino-5-fluoro-6-nitro-1H-indole-3-carboxamide, show significant cytotoxicity against various cancer cell lines. For instance, related compounds have demonstrated inhibition of key protein kinases like EGFR and CDK2, leading to cell cycle arrest and apoptosis .

Case Study: Cytotoxicity Against Cancer Cells

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6i | MCF-7 | 6.10 ± 0.4 |

| 6v | MCF-7 | 6.49 ± 0.3 |

| 6m | Various | >100 |

This table illustrates the potency of related compounds in inhibiting cancer cell proliferation.

Antiviral Activity

Indole derivatives have been explored for their antiviral properties, particularly against Hepatitis C Virus (HCV). The presence of fluorine in the structure has been linked to enhanced antiviral activity .

Antiviral Efficacy Overview

| Compound | Target Virus | EC50 (µM) |

|---|---|---|

| Indole Derivative A | HCV Genotype 1a | 0.043 |

| Indole Derivative B | HCV Genotype 1b | 0.017 |

Comparative Analysis with Similar Compounds

The unique structure of 2-amino-5-fluoro-6-nitro-1H-indole-3-carboxamide distinguishes it from other indole derivatives due to the combination of fluorine and nitro groups, which can significantly influence its reactivity and biological activity.

Comparison Table

| Compound Name | Unique Features |

|---|---|

| 2-amino-5-fluoro-6-nitro-1H-indole-3-carboxamide | Fluorine and nitro groups present |

| 2-amino-5-fluoro-1H-indole-3-carboxamide | Lacks nitro group |

| 6-nitro-1H-indole-3-carboxamide | Lacks fluorine |

Q & A

Q. What are the key synthetic methodologies for preparing 2-amino-5-fluoro-6-nitro-1H-indole-3-carboxamide?

A one-pot, two-step solution-phase synthesis is commonly employed, starting with halogenated nitrobenzenes or heterocyclic analogs. The first step involves an S(NAr) reaction under basic conditions to form intermediates like 2-cyano-2-(2-nitrophenyl)acetamide. Subsequent reduction of the nitro group and cyclization yields the indole scaffold. Fluorination at the 5-position typically requires selective electrophilic substitution or post-synthetic modification using fluorinating agents like Selectfluor™ .

Q. How is the compound characterized to confirm its structural integrity?

Key analytical techniques include:

- NMR spectroscopy : and NMR to verify substituent positions (e.g., fluorine at C5, nitro group at C6).

- FTIR : Detection of carboxamide C=O stretching (~1650–1700 cm) and nitro group vibrations (~1520 cm).

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., calculated [M+H] for CHFNO: 262.0454).

- Elemental analysis : Validation of C, H, N, and F percentages .

Q. What are the solubility and stability considerations for this compound?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies under ambient conditions show degradation of the nitro group under prolonged light exposure, necessitating storage in amber vials at –20°C. LogP values (~1.63) suggest moderate lipophilicity, which may influence its use in biological assays .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substituent positioning?

Single-crystal X-ray diffraction (SCXRD) using SHELXL software is critical for unambiguous assignment of substituent positions. For example, the fluorine atom at C5 and nitro group at C6 can be distinguished via anisotropic displacement parameters and electron density maps. Challenges include obtaining high-quality crystals due to the compound’s nitro group sensitivity. Refinement protocols must account for potential disorder in the indole ring .

Q. What contradictions arise in thermal decomposition studies, and how are they addressed?

Thermogravimetric analysis (TGA) of similar nitroindole derivatives reveals competing decomposition pathways:

- Pathway 1 : Nitro group elimination (~200–250°C) forming CO and NH.

- Pathway 2 : Indole ring fragmentation above 300°C.

Discrepancies in reported decomposition temperatures may stem from differences in sample purity or heating rates. Methodological consistency, including controlled atmosphere (N vs. air) and calibration standards, is essential for reproducibility .

Q. How can computational modeling predict bioactivity against enzymatic targets?

Density functional theory (DFT) calculations can optimize the compound’s geometry for docking studies. For example:

- Molecular docking : The carboxamide group may hydrogen-bond with catalytic residues in kinases or oxidoreductases.

- ADMET prediction : The nitro group’s electron-withdrawing effect may reduce metabolic stability, requiring pro-drug strategies.

Experimental validation via enzyme inhibition assays (e.g., fluorescence-based kinase assays) is necessary to confirm computational findings .

Q. What strategies mitigate low yields in fluorination reactions?

Fluorination at the 5-position often suffers from regioselectivity issues. Solutions include:

- Directed ortho-metalation : Using a directing group (e.g., carboxamide) to enhance fluorine incorporation.

- Late-stage fluorination : Employing palladium-catalyzed C–H activation with fluorinating reagents.

Yields can improve from <30% to >60% with optimized catalysts (e.g., Pd(OAc)) and anhydrous conditions .

Data Contradiction and Optimization

Q. How do conflicting solubility data impact formulation for in vivo studies?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from aggregation or pH-dependent ionization. Strategies include:

Q. Why do spectroscopic data vary across synthetic batches?

Batch-to-batch variability in NMR shifts can result from residual solvents (e.g., DMF) or tautomerism in the indole ring. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) and NMR for fluorine quantification are recommended .

Methodological Best Practices

- Crystallography : Use SHELXL for high-resolution refinement, particularly for twinned crystals or high thermal motion .

- Synthetic Reproducibility : Document reaction parameters (e.g., moisture levels, inert gas flow) to minimize variability .

- Data Triangulation : Combine spectroscopic, computational, and crystallographic data to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.